molecular formula C14H9F6N3O B1649953 N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide CAS No. 1092344-15-4

N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide

Cat. No.: B1649953
CAS No.: 1092344-15-4
M. Wt: 349.23
InChI Key: VKJNLDAKCXKSFW-UHFFFAOYSA-N
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Description

N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide is a compound that features a pyridine ring substituted with trifluoromethyl groups and a carboxamide group. This compound is of interest due to its unique chemical structure, which imparts distinct physicochemical properties and potential biological activities. The presence of trifluoromethyl groups often enhances the metabolic stability and lipophilicity of the compound, making it a valuable candidate in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of pyridine-4-carboxylic acid with pyridine-3-methanamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: Compounds with similar trifluoromethyl substitutions on the pyridine ring.

    Pyridine Carboxamides: Compounds with carboxamide groups attached to the pyridine ring.

Uniqueness

N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide is unique due to the combination of trifluoromethyl groups and a carboxamide linkage, which imparts distinct physicochemical properties and potential biological activities. This combination is less common in similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O/c15-13(16,17)10-4-9(5-11(23-10)14(18,19)20)12(24)22-7-8-2-1-3-21-6-8/h1-6H,7H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJNLDAKCXKSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158937
Record name N-(3-Pyridinylmethyl)-2,6-bis(trifluoromethyl)-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092344-15-4
Record name N-(3-Pyridinylmethyl)-2,6-bis(trifluoromethyl)-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092344-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Pyridinylmethyl)-2,6-bis(trifluoromethyl)-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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